Cas no 483-19-2 (2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-)
![2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- structure](https://pt.kuujia.com/scimg/cas/483-19-2x500.png)
483-19-2 structure
Nome do Produto:2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-
2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-
- (2R,3R,11bS)-2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
- 2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)
- emetamine
- 6',7',10,11-tetramethoxy-1',2',3',4'-tetradehydroemetan
- 483-19-2
- CWM13I408S
- 2H-BENZO(A)QUINOLIZINE, 2-((6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-, (2R,3R,11BS)-
- C09420
- TETRADEHYDROEMETINE
- SCHEMBL3219787
- 1',2',3',4'-TETRADEHYDRO-6',7',10,11-TETRAMETHOXYEMETAN
- EMETAN, 1',2',3',4'-TETRADEHYDRO-6',7',10,11-TETRAMETHOXY-
- CHEBI:4780
- DTXSID30197477
- UNII-CWM13I408S
- Q27106477
- EMETAMINE [MI]
-
- Inchi: InChI=1S/C29H36N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h7,9,13-16,18,21,25H,6,8,10-12,17H2,1-5H3/t18-,21-,25-/m0/s1
- Chave InChI: MBYXEBXZARTUSS-HMHJJOSWSA-N
- SMILES: COC1C=C2C(C(C[C@@H]3[C@@H](CC)CN4[C@H](C5=CC(OC)=C(OC)C=C5CC4)C3)=NC=C2)=CC=1OC
Propriedades Computadas
- Massa Exacta: 476.268
- Massa monoisotópica: 476.268
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 7
- Complexidade: 679
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: 5.4
- Superfície polar topológica: 53A^2
- Contagem de Tautomeros: 2
Propriedades Experimentais
- Densidade: 1.2
- Ponto de Fusão: 142-143°
- Ponto de ebulição: 606°Cat760mmHg
- Ponto de Flash: 320.3°C
- Índice de Refracção: 1.614
2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Informações de segurança
- Número de transporte de matérias perigosas:1544
- PackingGroup:III
- Classe de Perigo:6.1(b)
2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Literatura Relacionada
-
1. 475. Emetine and related compounds. Part III. The stereospecific synthesis of (±)-emetine and (±)-isoemetineD. E. Clark,R. F. K. Meredith,A. C. Ritchie,T. Walker J. Chem. Soc. 1962 2490
-
2. 346. Ipecacuanha alkaloids. Part I. Fractionation studies and the isolation of two new alkaloidsA. R. Battersby,G. C. Davidson,B. J. T. Harper J. Chem. Soc. 1959 1744
-
H. T. Openshaw,H. C. S. Wood J. Chem. Soc. 1952 391
-
4. Journal: index of authors, 1961
-
5. 763. Ipecacuanha alkaloids. Part VII. The structure of emetamine: stereospecific synthesis of (±)-emetamine and indole analogues of the ipecacuanha alkaloidsA. R. Battersby,G. C. Davidson,J. C. Turner J. Chem. Soc. 1961 3899
483-19-2 (2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-) Produtos relacionados
- 2229227-48-7(tert-butyl N-1-(1-amino-3,3-difluorocyclobutyl)ethyl-N-methylcarbamate)
- 2138412-95-8(Propanoic acid, 2,2-difluoro-3-[(2-methylpentyl)oxy]-)
- 2361642-15-9(1-2-(hydroxymethyl)-4H,5H,6H,7H,8H-pyrazolo1,5-a1,4diazepin-5-ylprop-2-en-1-one)
- 2306272-66-0(2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid)
- 1803937-00-9(3-Cyano-2,5-dimethoxy-6-(trifluoromethoxy)pyridine)
- 1017397-12-4(1-amino-2-(4-ethylphenyl)propan-2-ol)
- 2248284-09-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3,3-dimethylbutanoate)
- 1805706-40-4(4-(1-Bromo-2-oxopropyl)-3-(difluoromethoxy)mandelic acid)
- 1523486-08-9(2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid)
- 1548195-15-8(N-(3,5-dimethylphenyl)-2-methyloxolan-3-amine)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel
